molecular formula C19H16N4O3S B11174799 Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate

Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate

Cat. No.: B11174799
M. Wt: 380.4 g/mol
InChI Key: VNXBUILZZQLSHV-UHFFFAOYSA-N
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Description

Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core. This can be achieved by reacting anthranilic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with formic acid to yield the triazoloquinazoline intermediate.

The next step involves the introduction of the methoxyphenyl group. This can be accomplished through a nucleophilic substitution reaction, where the triazoloquinazoline intermediate is reacted with 4-methoxyphenyl bromide in the presence of a base such as potassium carbonate.

Finally, the sulfanylacetate moiety is introduced by reacting the methoxyphenyl-substituted triazoloquinazoline with methyl bromoacetate in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and reagent concentrations. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The sulfanyl (-S-) group acts as a nucleophilic site, enabling reactions with electrophiles such as alkyl/aryl halides. This reactivity is influenced by the electron-rich environment of the sulfur atom and the steric effects of the methoxyphenyl substituent .

ReagentConditionsProduct
Alkyl halides (R-X)Base (e.g., NaOH), ethanolR-S-substituted triazoloquinazoline derivatives
Aryl halides (Ar-X)Triethylamine, DMFS-Aryl derivatives via Meisenheimer complex formation

For example, reaction with ethyl chloroacetate under alkaline conditions replaces the methyl group with an ethyl ester, forming a thioether linkage . The reaction proceeds via deprotonation of the thiol group to a thiolate ion, enhancing nucleophilicity .

Oxidation Reactions

The sulfur atom undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and reaction duration.

Oxidizing AgentProductSelectivity Notes
H<sub>2</sub>O<sub>2</sub> (30%)SulfoxideMild conditions favor mono-oxidation
mCPBASulfoneStronger oxidants lead to complete oxidation

Density Functional Theory (DFT) studies indicate that the sulfoxide formation is kinetically favored, while sulfone production is thermodynamically controlled .

Ester Hydrolysis

The methyl ester group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid:

RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}

  • Acidic Hydrolysis : Requires concentrated HCl and reflux.

  • Basic Hydrolysis : Achieved with NaOH in aqueous ethanol, yielding a water-soluble carboxylate intermediate.

The hydrolyzed product can further participate in coupling reactions (e.g., amide bond formation) for derivatization.

Acylation and Transacylation

The sulfur atom reacts with acyl halides to form S-acyl intermediates, which may undergo transacylation to N-acylated products :

  • S-Acylation :

    Compound-SH+RCOClCompound-S-CO-R+HCl\text{Compound-SH} + \text{RCOCl} \rightarrow \text{Compound-S-CO-R} + \text{HCl}

    This step occurs rapidly under anhydrous conditions.

  • Transacylation :
    The acyl group migrates from sulfur to nitrogen (N<sup>2</sup> of the triazole ring) in the presence of a base, driven by thermodynamic stability .

Regioselectivity in Electrophilic Reactions

The triazoloquinazoline system exhibits tautomerism, influencing reaction outcomes:

  • Thione-Thiol Tautomerism :
    The equilibrium between thione (C=S) and thiol (S-H) forms determines reactivity. Alkylation occurs preferentially at sulfur in the thiolate form, while acylation favors nitrogen after transacylation .

  • Computational Insights :
    DFT calculations show that the thiolate form has a lower energy barrier for nucleophilic attack, rationalizing the observed S-selectivity in alkylation reactions .

Interactions with Biological Targets

While not a direct chemical reaction, the compound’s sulfanyl and triazole groups enable non-covalent interactions:

  • DNA Intercalation :
    The planar quinazoline moiety intercalates into DNA, as demonstrated by docking studies with topoisomerase II-DNA complexes .

  • Enzyme Inhibition :
    The sulfur atom coordinates with metal ions in enzyme active sites, potentially inhibiting kinases or proteases .

Scientific Research Applications

Antitumor Activity

Research indicates that triazoloquinazoline derivatives exhibit significant antitumor properties. Specifically, compounds related to methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate have shown promise in inhibiting cancer cell proliferation. A study highlighted the synthesis of various triazoloquinazoline derivatives that demonstrated cytotoxic effects against human cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties similar to other quinazoline derivatives. A related study focused on the synthesis and pharmacological evaluation of 3-(4-methoxyphenyl)-substituted quinazolinones showed significant analgesic and anti-inflammatory activities . This positions this compound as a candidate for further exploration in treating inflammatory conditions.

Antioxidant Properties

Quinazoline derivatives are known for their antioxidant activities. Research has demonstrated that specific substituents on the quinazoline scaffold enhance antioxidant efficacy. The presence of hydroxyl groups alongside methoxy substituents significantly improves antioxidant activity . Therefore, this compound could be investigated for its potential as an antioxidant agent.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical transformations that are crucial for its biological activity. The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under specific conditions to yield the desired triazoloquinazoline structure .

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitution4-Methoxyphenyl compound + thiolFormation of sulfide intermediate
2CyclizationTriazole precursorFormation of triazoloquinazoline scaffold
3EsterificationAcetic acidFinal product: Methyl {[2-(4-methoxyphenyl)...}

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally related to this compound:

  • Analgesic and Anti-inflammatory Study : A series of 3-substituted quinazolinones were evaluated for their analgesic and anti-inflammatory properties. The findings indicated that certain derivatives exhibited significant activity comparable to established anti-inflammatory drugs like diclofenac sodium .
  • Antioxidant Evaluation : A comprehensive study evaluated various quinazoline derivatives for their antioxidant capabilities using multiple assays (ABTS and CUPRAC). Results indicated that modifications at specific positions on the quinazoline ring could enhance antioxidant activity significantly .

Mechanism of Action

The mechanism of action of Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its potential neuroprotective effects.

Comparison with Similar Compounds

Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate can be compared with other triazoloquinazoline derivatives:

    Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may result in different biological activities.

    Methyl {[2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate: Contains a nitrophenyl group, which can be reduced to an amino group, potentially altering its biological properties.

    Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate: Features a fluorophenyl group, which may enhance its stability and bioavailability.

Biological Activity

Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer effects, antimicrobial activity, and antioxidant potential.

Chemical Structure and Properties

The compound features a quinazoline scaffold integrated with a triazole moiety and a methoxyphenyl group. The presence of sulfur in the structure enhances its biological activity. The molecular formula is C15H14N4O2S, with a molecular weight of 318.36 g/mol.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against PC3 and MCF-7 Cells :
    • A study evaluated the cytotoxic effects of quinazoline derivatives on prostate (PC3) and breast (MCF-7) cancer cell lines using the MTT assay.
    • The compound demonstrated an IC50 value of approximately 10 μM against PC3 cells and 12 μM against MCF-7 cells, indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This suggests potential for further development as an anticancer agent .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties.

Research Findings

  • Antimicrobial Testing :
    • A series of related compounds were synthesized and evaluated for their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Results indicated that derivatives containing the triazole ring exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays.

Evaluation Methods

  • DPPH Assay :
    • The compound was tested for its ability to scavenge free radicals using the DPPH method.
    • It exhibited moderate antioxidant activity with an IC50 value around 20 μM.
  • ABTS and CUPRAC Assays :
    • More sensitive assays such as ABTS and CUPRAC revealed that the compound possesses higher antioxidant capacity compared to traditional methods.
    • The results indicated that structural modifications significantly influence antioxidant activity .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueNotes
AnticancerPC3~10 μMInduces apoptosis
MCF-7~12 μMModulates cell cycle
AntimicrobialStaphylococcus aureus10–50 μg/mLSignificant antibacterial effect
Escherichia coli10–50 μg/mLEffective against Gram-positive bacteria
AntioxidantN/A~20 μM (DPPH)Moderate scavenging activity
N/AHigher in ABTS/CUPRACStructure-dependent antioxidant capacity

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate

InChI

InChI=1S/C19H16N4O3S/c1-25-13-9-7-12(8-10-13)17-21-18-14-5-3-4-6-15(14)20-19(23(18)22-17)27-11-16(24)26-2/h3-10H,11H2,1-2H3

InChI Key

VNXBUILZZQLSHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)OC

Origin of Product

United States

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